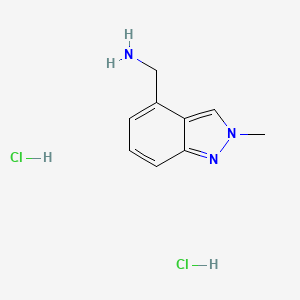![molecular formula C10H18ClN B13467188 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B13467188.png)
3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride is a compound that features a unique bicyclo[1.1.1]pentane (BCP) core. This core structure is known for its rigidity and three-dimensionality, making it an interesting subject for various scientific studies. The compound is often used in drug discovery and materials science due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride typically involves the functionalization of the BCP core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions.
Industrial Production Methods
Industrial production of this compound often employs photoredox conditions with catalysts like fac-Ir(ppy)3, which facilitate the reaction of alkyl iodides with propellane . This method is advantageous due to its scalability and the ability to produce large quantities of the compound without the need for additional additives or catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The BCP core’s rigidity and three-dimensionality allow it to fit into unique binding sites on proteins and enzymes, potentially altering their activity. This makes it a valuable tool in drug discovery, where it can be used to modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups.
Cubanes: Another class of rigid, three-dimensional molecules used in similar applications.
Higher bicycloalkanes: Compounds with larger ring systems that offer different properties and reactivities.
Uniqueness
What sets 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride apart is its specific combination of the BCP core with a pyrrolidine ring. This unique structure provides a balance of rigidity and flexibility, making it particularly useful in drug design and materials science.
Propiedades
Fórmula molecular |
C10H18ClN |
|---|---|
Peso molecular |
187.71 g/mol |
Nombre IUPAC |
3-(1-bicyclo[1.1.1]pentanylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-2-11-7-8(1)3-10-4-9(5-10)6-10;/h8-9,11H,1-7H2;1H |
Clave InChI |
PYEKZJCSVBFXBB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1CC23CC(C2)C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


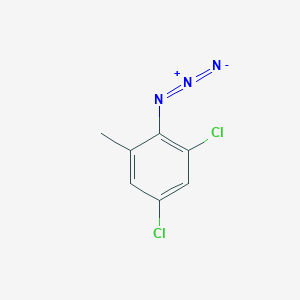
![tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13467115.png)
![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13467126.png)
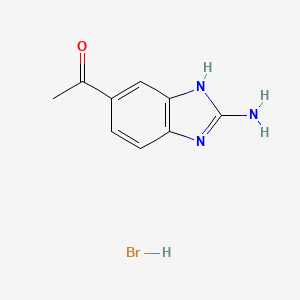

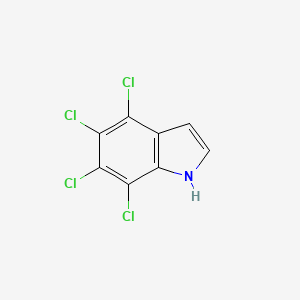
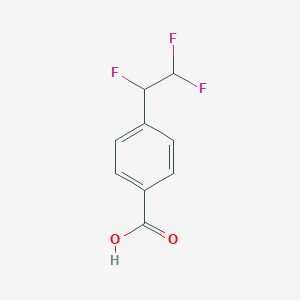
![2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13467167.png)
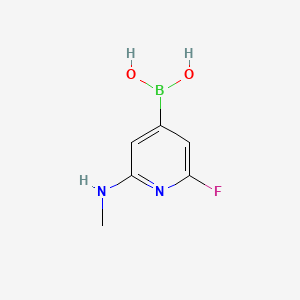
![1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13467173.png)
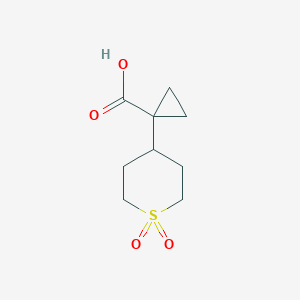
![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B13467182.png)

